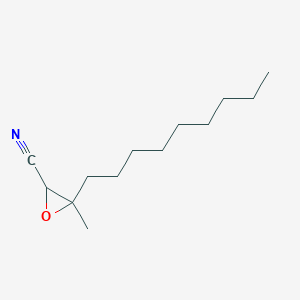

3-Methyl-3-nonyloxirane-2-carbonitrile

Description

3-Methyl-3-nonyloxirane-2-carbonitrile is an epoxide derivative featuring a methyl group, a nonyl chain, and a carbonitrile moiety at the 2-position of the oxirane ring. The nonyl substituent suggests high lipophilicity, which may influence solubility, reactivity, and applications in organic synthesis or material science.

Properties

CAS No. |

65445-44-5 |

|---|---|

Molecular Formula |

C13H23NO |

Molecular Weight |

209.33 g/mol |

IUPAC Name |

3-methyl-3-nonyloxirane-2-carbonitrile |

InChI |

InChI=1S/C13H23NO/c1-3-4-5-6-7-8-9-10-13(2)12(11-14)15-13/h12H,3-10H2,1-2H3 |

InChI Key |

DIOGEAQQJHIHTQ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCC1(C(O1)C#N)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-3-nonyloxirane-2-carbonitrile can be achieved through several methods. One common approach involves the epoxidation of 3-Methyl-3-nonene-2-carbonitrile using a peracid such as m-chloroperoxybenzoic acid (mCPBA) under mild conditions. The reaction typically proceeds at room temperature and yields the desired oxirane compound.

Another method involves the cyclization of 3-Methyl-3-nonene-2-carbonitrile using a base such as sodium hydroxide (NaOH) in the presence of a phase-transfer catalyst. This reaction is carried out in an organic solvent like dichloromethane and requires careful control of temperature and reaction time to achieve high yields.

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This allows for better control of reaction parameters and improved safety. The use of catalysts and optimized reaction conditions can enhance the efficiency and yield of the process.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-3-nonyloxirane-2-carbonitrile undergoes various chemical reactions, including:

Oxidation: The oxirane ring can be oxidized to form diols using oxidizing agents such as potassium permanganate (KMnO4) or osmium tetroxide (OsO4).

Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Substitution: The oxirane ring can undergo nucleophilic substitution reactions with nucleophiles such as amines, alcohols, or thiols to form corresponding substituted products.

Common Reagents and Conditions

Oxidation: KMnO4 in aqueous solution, OsO4 in the presence of a co-oxidant like N-methylmorpholine N-oxide (NMO).

Reduction: LiAlH4 in anhydrous ether, hydrogen gas with a palladium catalyst.

Substitution: Nucleophiles such as ammonia, methanol, or thiophenol in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Formation of diols.

Reduction: Formation of primary amines.

Substitution: Formation of substituted oxiranes with various functional groups.

Scientific Research Applications

3-Methyl-3-nonyloxirane-2-carbonitrile has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.

Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.

Medicine: Explored for its role in the development of new pharmaceuticals, particularly in the synthesis of drug candidates with oxirane and nitrile functionalities.

Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-Methyl-3-nonyloxirane-2-carbonitrile involves its reactivity towards nucleophiles and electrophiles. The oxirane ring is highly strained and can undergo ring-opening reactions with nucleophiles, leading to the formation of various substituted products. The nitrile group can participate in reactions such as reduction and hydrolysis, further expanding the compound’s versatility in chemical synthesis.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key parameters of 3-Methyl-3-nonyloxirane-2-carbonitrile with two analogs:

Key Observations:

- Substituent Effects: The nonyl chain in the target compound likely enhances lipophilicity compared to the p-tolyl (aromatic) and methoxymethyl (polar) groups in analogs. This could reduce aqueous solubility but improve compatibility with nonpolar solvents or matrices .

- Synthetic Accessibility : The 58% yield reported for 3-Methyl-3-p-tolyl-oxirane-2-carbonitrile suggests moderate synthetic efficiency for epoxide-carbonitrile systems, though yields may vary with substituent steric and electronic effects .

Reactivity and Functional Group Interactions

- Epoxide Ring Reactivity : The oxirane ring in all three compounds is susceptible to nucleophilic attack. The electron-withdrawing carbonitrile group adjacent to the epoxide may stabilize transition states during ring-opening reactions.

- Substituent Influence: The nonyl chain may sterically hinder reactions at the epoxide, slowing kinetics compared to the smaller methoxymethyl or p-tolyl analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.